molecular formula C19H18Cl2N4OS2 B2957574 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216569-33-3

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2957574
CAS No.: 1216569-33-3
M. Wt: 453.4
InChI Key: NQJFGTTVAGBZNU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a thiophene ring, and a carboxamide group. The imidazole ring is a five-membered ring with two nitrogen atoms, which is a common structure in many biologically active molecules. The thiophene ring is a five-membered ring with a sulfur atom, which can contribute to the compound’s aromaticity and stability. The carboxamide group (-CONH2) is a common functional group in organic chemistry, often seen in amides and peptides .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name and includes an imidazole ring attached to a propyl chain, which is attached to a thiophene ring with a carboxamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the compound’s polarity, solubility, and stability would be influenced by the presence and position of its functional groups .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds with structural elements similar to the specified chemical. For instance, the synthesis of nonpeptide angiotensin II receptor antagonists showcases the creation of molecules with significant antihypertensive effects, highlighting the chemical ingenuity in developing therapeutically relevant compounds (Carini et al., 1991). Similarly, novel synthetic routes for antimicrobial agents, such as clubbed quinazolinone and 4-thiazolidinone derivatives, demonstrate the potential for chemical compounds to address microbial resistance (Desai et al., 2011).

Biological Activity and Pharmacological Potential

Compounds with benzothiazole and thiourea structures have been evaluated for their antioxidant activity and potential protective effects against chemical-induced toxicity. For example, a study on benzothiazole-isothiourea derivatives explored their efficacy in scavenging free radicals and protecting against acetaminophen-induced hepatotoxicity, showcasing the antioxidant properties of these compounds (Cabrera-Pérez et al., 2016).

Applications in Catalysis

The use of N-heterocyclic carbene complexes in catalysis, including hydrosilylation and transfer hydrogenation reactions, underscores the versatility of these compounds in synthetic chemistry. For instance, bis(N-heterocyclic carbene) complexes of iron(II) have been synthesized and demonstrated efficacy as catalysts, highlighting the application of such compounds in facilitating chemical transformations (Hashimoto et al., 2012).

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its biological activity. If the compound shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-13-4-2-5-14-17(13)22-19(27-14)24(10-3-9-23-11-8-21-12-23)18(25)15-6-7-16(20)26-15;/h2,4-8,11-12H,3,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJFGTTVAGBZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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